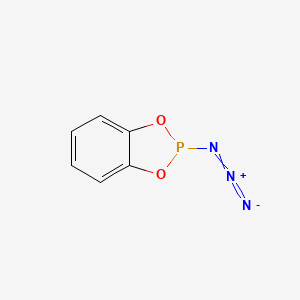
2-Azido-1,3,2-benzodioxaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-1,3,2-benzodioxaphosphole is an organophosphorus compound that features a unique structure with an azido group attached to a benzodioxaphosphole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1,3,2-benzodioxaphosphole typically involves the reaction of a precursor compound, such as 2-chloro-1,3,2-benzodioxaphosphole, with sodium azide. The reaction is usually carried out in an organic solvent like tetrahydrofuran, with a catalytic amount of lithium chloride to facilitate the reaction . The reaction conditions often require careful control of temperature and the exclusion of moisture to prevent side reactions and ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring safety protocols for handling azides, and implementing purification techniques to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azido-1,3,2-benzodioxaphosphole can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.
Cycloaddition Reagents: Alkynes are commonly used in cycloaddition reactions.
Reducing Agents: Triphenylphosphine and other phosphines are used for the reduction of the azido group.
Major Products Formed
Triazoles: Formed from cycloaddition reactions with alkynes.
Amines: Formed from the reduction of the azido group.
Applications De Recherche Scientifique
2-Azido-1,3,2-benzodioxaphosphole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Azido-1,3,2-benzodioxaphosphole involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is exploited in bioorthogonal chemistry, where the azido group can be selectively modified in the presence of other functional groups . The molecular targets and pathways involved depend on the specific application and the nature of the other reactants involved in the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Another azido compound used in diazo-transfer reactions.
Phenyl Azide: A simple organic azide used in various organic synthesis reactions.
Sodium Azide: A commonly used azide source in organic synthesis.
Uniqueness
2-Azido-1,3,2-benzodioxaphosphole is unique due to its benzodioxaphosphole ring structure, which imparts specific reactivity and properties not found in simpler azides. This makes it particularly useful in the synthesis of complex heterocyclic compounds and in applications requiring selective reactivity.
Propriétés
Numéro CAS |
79343-17-2 |
|---|---|
Formule moléculaire |
C6H4N3O2P |
Poids moléculaire |
181.09 g/mol |
Nom IUPAC |
2-azido-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C6H4N3O2P/c7-8-9-12-10-5-3-1-2-4-6(5)11-12/h1-4H |
Clé InChI |
SBZBMSNKEXFUAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)OP(O2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



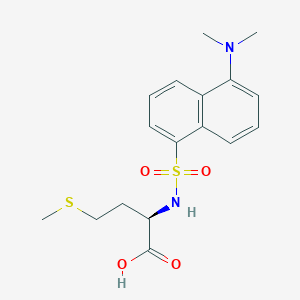
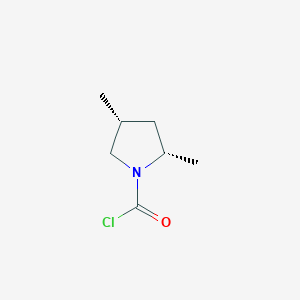
![1,3,5-Tris[(ethenesulfonyl)methyl]benzene](/img/structure/B14447116.png)
![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)
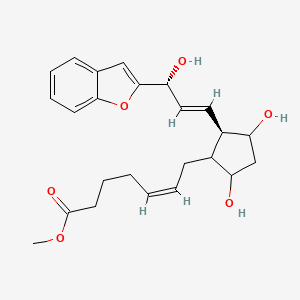

![(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid](/img/structure/B14447126.png)

![1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole](/img/structure/B14447139.png)


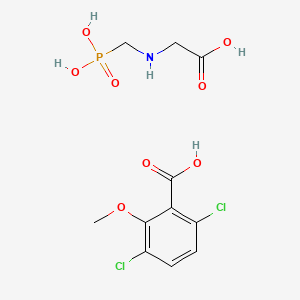
![1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14447170.png)
